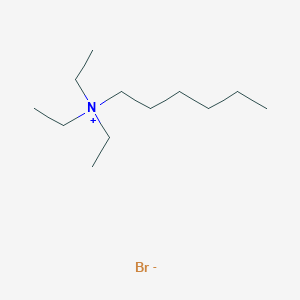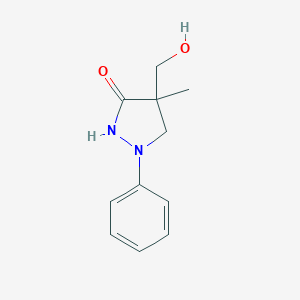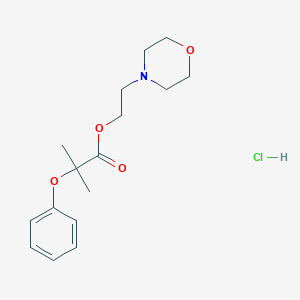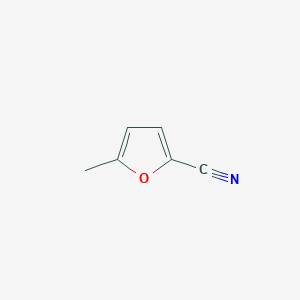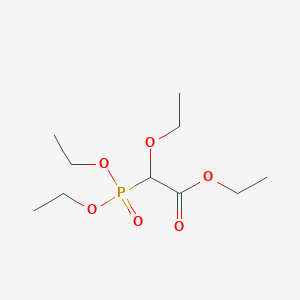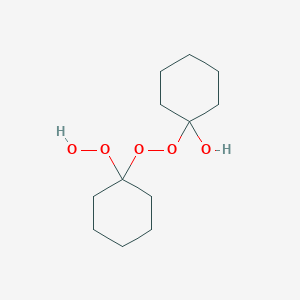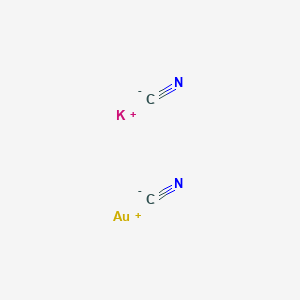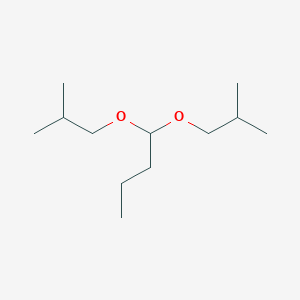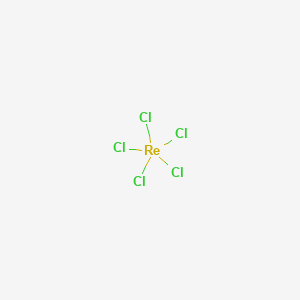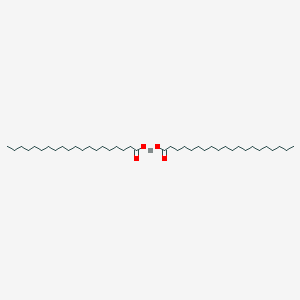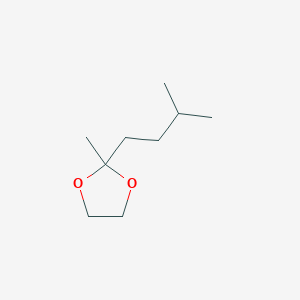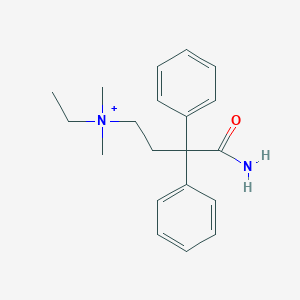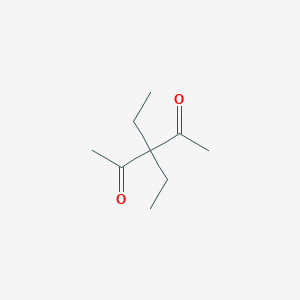
3,3-Diethylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylpentane-2,4-dione (DEPD) is a chemical compound that is widely used in scientific research. It is a diketone that is commonly used as a chelating agent, and it has been found to have a range of applications in the field of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
3,3-Diethylpentane-2,4-dione is widely used as a chelating agent in scientific research. It has been found to be effective in the complexation of transition metal ions such as copper, iron, and nickel. This property makes it useful in a range of applications, including the synthesis of metalloproteins and the study of metal ion transport in biological systems.
Wirkmechanismus
The mechanism of action of 3,3-Diethylpentane-2,4-dione is based on its ability to chelate metal ions. When 3,3-Diethylpentane-2,4-dione binds to a metal ion, it forms a stable complex that can be used for a range of applications. The chelation of metal ions by 3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects, which are discussed below.
Biochemische Und Physiologische Effekte
3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been found to have anti-inflammatory properties. 3,3-Diethylpentane-2,4-dione has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be related to the chelation of metal ions by 3,3-Diethylpentane-2,4-dione, which can modulate a range of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Diethylpentane-2,4-dione has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 3,3-Diethylpentane-2,4-dione is also stable under a range of conditions, making it useful for a range of applications. However, there are also limitations to the use of 3,3-Diethylpentane-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain pure 3,3-Diethylpentane-2,4-dione, which can affect the reproducibility of experiments. Additionally, the chelation of metal ions by 3,3-Diethylpentane-2,4-dione can be complex, and it can be difficult to control the stoichiometry of the complexes formed.
Zukünftige Richtungen
There are a number of future directions for research on 3,3-Diethylpentane-2,4-dione. One area of interest is the development of new synthetic methods for 3,3-Diethylpentane-2,4-dione that are more efficient and scalable. Another area of interest is the study of the interactions between 3,3-Diethylpentane-2,4-dione and metal ions in biological systems. This could lead to a better understanding of the role of metal ions in cellular processes and the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the development of new applications for 3,3-Diethylpentane-2,4-dione, such as in the synthesis of metalloproteins, could lead to new advances in the field of biochemistry.
Eigenschaften
CAS-Nummer |
15119-66-1 |
|---|---|
Produktname |
3,3-Diethylpentane-2,4-dione |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3,3-diethylpentane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3 |
InChI-Schlüssel |
AVNABQMXUUJVKY-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)C)C(=O)C |
Kanonische SMILES |
CCC(CC)(C(=O)C)C(=O)C |
Andere CAS-Nummern |
15119-66-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


